

An In-depth Technical Guide to Oct-4-en-2-one

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Compound of Interest

Compound Name: Oct-4-en-2-one

Cat. No.: B13624662

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-4-en-2-one, with the IUPAC name **oct-4-en-2-one**, is an organic compound classified as an α,β -unsaturated ketone.^[1] Its chemical structure consists of an eight-carbon chain with a ketone functional group at the second position and a carbon-carbon double bond between the fourth and fifth positions. This arrangement of functional groups makes it a reactive molecule with potential applications in organic synthesis and as a biologically active compound. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential applications of **Oct-4-en-2-one**, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

Oct-4-en-2-one is a volatile organic compound with the molecular formula $C_8H_{14}O$.^[1] A summary of its key chemical and physical properties is presented in Table 1. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation influences its reactivity, making it susceptible to both nucleophilic addition at the carbonyl carbon and conjugate addition at the β -carbon.

Table 1: Chemical and Physical Properties of **Oct-4-en-2-one**

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | oct-4-en-2-one | [1] |
| CAS Number | 33665-27-9 | [1] |
| Molecular Formula | C ₈ H ₁₄ O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (for isomer) | [2] |
| Boiling Point | 65 °C at 15 mmHg (for isomer) | [3] |
| Density | 0.850 g/mL (for isomer) | [3] |

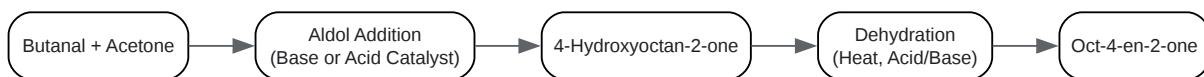
Note: Some physical properties are for the isomer (E)-oct-2-en-4-one due to limited data for **Oct-4-en-2-one**.

Synthesis of Oct-4-en-2-one

While a specific, detailed experimental protocol for the synthesis of **Oct-4-en-2-one** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of α,β -unsaturated ketones is through an aldol condensation reaction followed by dehydration.

A potential synthesis for the (Z)-isomer of **Oct-4-en-2-one** has been reported in Tetrahedron Letters.[4] Although the full experimental details were not retrieved, a general workflow for such a synthesis is outlined below.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **Oct-4-en-2-one** via aldol condensation.

Experimental Protocol (Hypothetical)

Materials:

- Butanal
- Acetone
- Sodium hydroxide (NaOH) or other suitable base/acid catalyst
- Ethanol or other suitable solvent
- Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl) for neutralization

Procedure:

- Aldol Addition: A solution of butanal in ethanol is slowly added to a stirred solution of acetone and a catalytic amount of sodium hydroxide in ethanol at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Work-up: The reaction mixture is neutralized with dilute hydrochloric acid. The product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ketone, 4-hydroxyoctan-2-one.
- Dehydration: The crude 4-hydroxyoctan-2-one is heated, possibly with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base, to effect dehydration.
- Purification: The resulting **Oct-4-en-2-one** is purified by fractional distillation under reduced pressure.

Spectral Data

Detailed experimental NMR data for **Oct-4-en-2-one** is not available in the public domain. However, based on the structure and data for similar compounds, a predicted ¹H and ¹³C NMR spectrum can be outlined. For its isomer, (E)-oct-2-en-4-one, some spectral data is available.[5]

Table 2: Predicted ¹H NMR Chemical Shifts for (E)-**Oct-4-en-2-one**

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|----------------------------|----------------------|--------------|------------------------|
| H1 (CH ₃ -C=O) | ~2.1 | s | - |
| H3 (-CH ₂ -C=O) | ~3.1 | d | ~6 |
| H4 (=CH-) | ~6.8 | dt | ~15, ~7 |
| H5 (=CH-) | ~6.1 | dt | ~15, ~1.5 |
| H6 (-CH ₂ -) | ~2.2 | q | ~7 |
| H7 (-CH ₂ -) | ~1.5 | sextet | ~7 |
| H8 (CH ₃ -) | ~0.9 | t | ~7 |

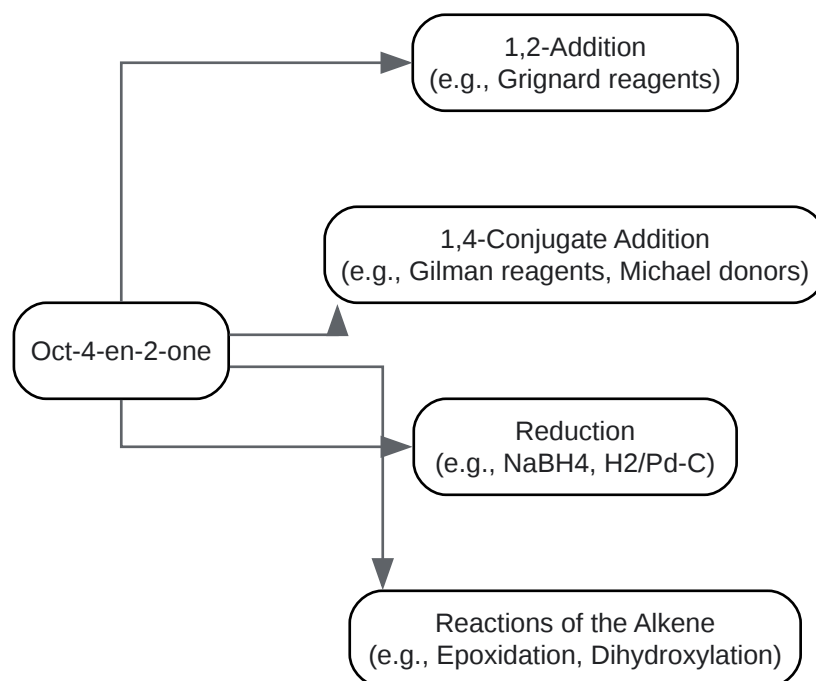
Table 3: Predicted ¹³C NMR Chemical Shifts for (E)-**Oct-4-en-2-one**

| Carbon | Chemical Shift (ppm) |
|----------------------------|----------------------|
| C1 (CH ₃ -C=O) | ~27 |
| C2 (C=O) | ~198 |
| C3 (-CH ₂ -C=O) | ~40 |
| C4 (=CH-) | ~148 |
| C5 (=CH-) | ~130 |
| C6 (-CH ₂ -) | ~35 |
| C7 (-CH ₂ -) | ~22 |
| C8 (CH ₃ -) | ~14 |

Note: These are predicted values and may differ from experimental data.

Reactions of Oct-4-en-2-one

As an α,β -unsaturated ketone, **Oct-4-en-2-one** can undergo a variety of chemical reactions, making it a potentially useful intermediate in organic synthesis.



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Caption: Key reaction types of **Oct-4-en-2-one**.

Applications in Drug Development and Biological Activity

The α,β -unsaturated ketone moiety is a structural alert in medicinal chemistry due to its potential to act as a Michael acceptor. This reactivity can lead to covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for both therapeutic efficacy and toxicity.

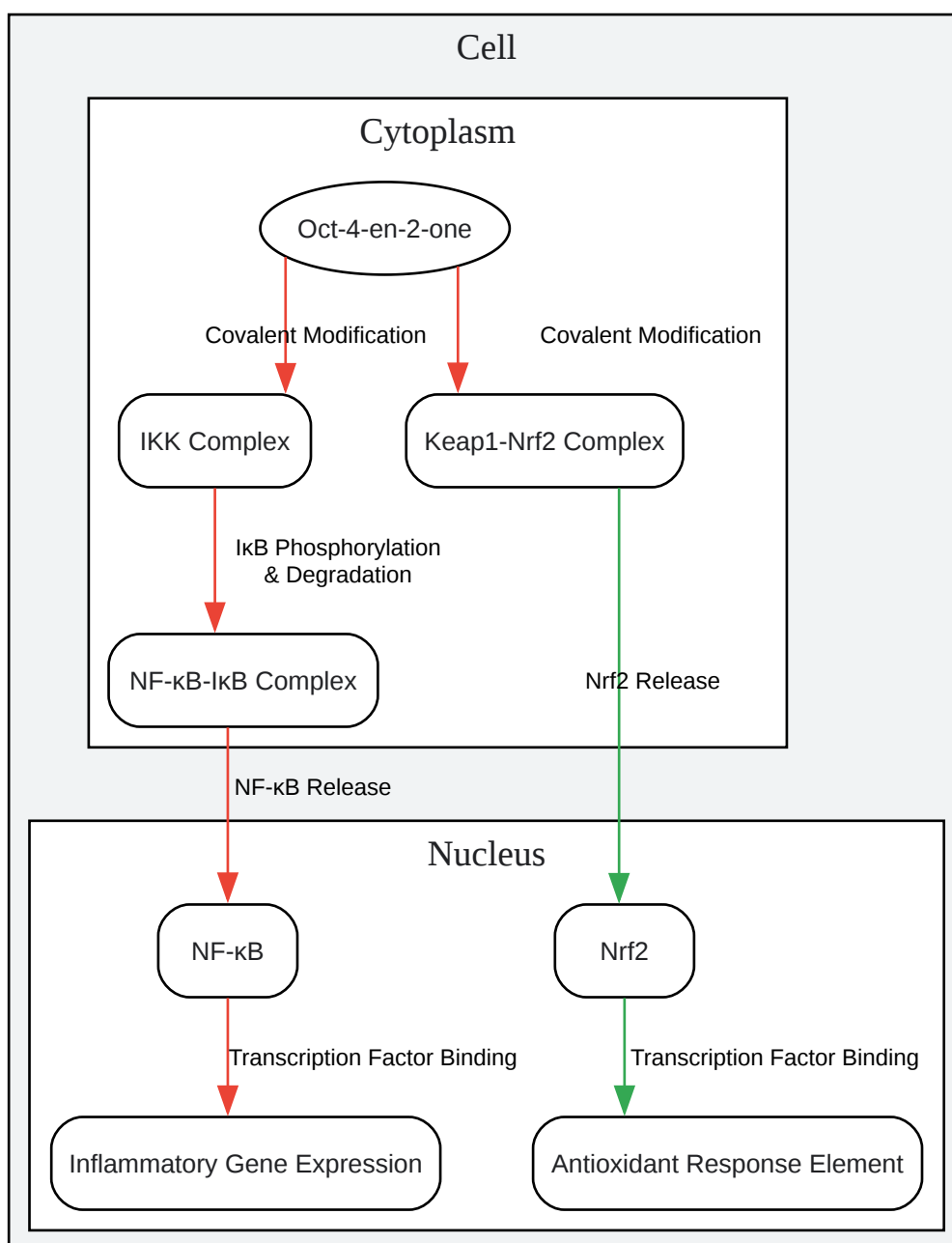
While specific studies on the pharmacological applications of **Oct-4-en-2-one** are scarce, the broader class of α,β -unsaturated carbonyl compounds has been investigated for various biological activities. They have been explored as cytotoxic agents that can affect mitochondrial

function, potentially offering a pathway for developing anti-cancer drugs.[1][6] The cytotoxic effects are often attributed to the formation of Michael-type adducts with cellular thiols, which can disrupt cellular processes and induce apoptosis.[6]

Furthermore, some natural and synthetic α,β -unsaturated carbonyl compounds have shown immunosuppressive and anti-inflammatory effects.[7]

Potential Signaling Pathway Involvement

The reactivity of α,β -unsaturated ketones as Michael acceptors suggests a potential mechanism of action involving the covalent modification of key signaling proteins. One such pathway that is often targeted by electrophilic compounds is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. Covalent modification of cysteine residues in Keap1 can lead to the activation of Nrf2 and the upregulation of cytoprotective genes. Another potential target is the NF- κ B signaling pathway, where covalent modification of components like IKK or NF- κ B itself can inhibit the pro-inflammatory response.



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Caption: Potential interaction of **Oct-4-en-2-one** with cellular signaling pathways.

Flavor and Fragrance Applications

Beyond its potential in medicinal chemistry, **Oct-4-en-2-one** and its isomers are used in the flavor and fragrance industry. **Oct-4-en-2-one** is reported to have a black tea aroma.[8] Its

isomer, 2-octen-4-one, is described as having a yeasty, fruity, and mushroom-like odor and is used in flavors for confectionery, dairy products, and beverages.[2][9]

Safety and Toxicology

Safety data for **Oct-4-en-2-one** is limited. However, for its isomer, 2-octen-4-one, safety data sheets indicate that it is a flammable liquid and can cause skin and serious eye irritation.[1][6] As an α,β -unsaturated ketone, it should be handled with appropriate personal protective equipment in a well-ventilated area. Due to the reactive nature of the α,β -unsaturated carbonyl moiety, there is a potential for skin sensitization.

Conclusion

Oct-4-en-2-one is a molecule of interest due to its reactive α,β -unsaturated ketone functionality. While its primary current application appears to be in the flavor industry, its chemical properties suggest potential for use as a building block in organic synthesis. The biological activity associated with the α,β -unsaturated carbonyl group, particularly as a Michael acceptor, indicates a potential for this compound and its derivatives in the field of drug discovery, for example, as cytotoxic or anti-inflammatory agents. Further research is needed to fully elucidate its synthetic accessibility, detailed spectral properties, and specific biological activities to unlock its full potential for researchers and drug development professionals.

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